N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide
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Overview
Description
N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide is a synthetic organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Dimethyl Groups: The 2,4-dimethyl substitution on the thiazole ring can be achieved by using appropriate methylating agents during the synthesis.
Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions.
Formation of the Amide Bond: The final step involves the reaction of the thiazole derivative with acryloyl chloride to form the prop-2-enamide moiety.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the prop-2-enamide moiety, converting it to a single bond.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated amides.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s thiazole ring is known for its biological activity. It has been studied for its potential as an antimicrobial, antifungal, and anticancer agent. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.
Mechanism of Action
The biological activity of N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide is primarily due to its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylthiazole: Shares the thiazole ring but lacks the prop-2-enamide moiety.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for metabolic processes.
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Uniqueness
N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide is unique due to its specific substitution pattern and the presence of the prop-2-enamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-5-9(13)12-7(3)10-6(2)11-8(4)14-10/h5,7H,1H2,2-4H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXNYBHZOZTEFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(C)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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